molecular formula C7H13ClN4S B2751922 3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride CAS No. 2361635-08-5

3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride

Cat. No.: B2751922
CAS No.: 2361635-08-5
M. Wt: 220.72
InChI Key: DGCSDCOWERWQNI-UHFFFAOYSA-N
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Description

3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride is a compound that features a thiourea group attached to a substituted imidazole ring

Scientific Research Applications

3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and acts as a key regulator in the stomach.

Mode of Action

1-Methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride acts as a competitive antagonist at the Histamine H2 receptor . It binds to the receptor, preventing histamine from attaching and triggering the receptor’s usual response. This results in a decrease in gastric acid secretion.

Pharmacokinetics

As an imidazole derivative, it is likely to be highly soluble in water and other polar solvents . This suggests good absorption and potentially wide distribution throughout the body. The compound’s metabolism and excretion would need further study for a detailed understanding.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride typically involves the reaction of 1-methylimidazole with methyl isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives[][5].

Comparison with Similar Compounds

Uniqueness: 3-methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]thioureahydrochloride is unique due to the combination of the imidazole ring and thiourea group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

1-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]thiourea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c1-5-6(11-4-10-5)3-9-7(12)8-2;/h4H,3H2,1-2H3,(H,10,11)(H2,8,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSDCOWERWQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC(=S)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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